Lipophilicity Contrast: logD₇.₄ Shift of >5 Log Units vs. N-Benzylpiperidine and Piperazine Analogs
The target compound exhibits a logD₇.₄ of −2.676, reflecting its ionised carboxylic acid under physiological pH . In contrast, the N-benzylpiperidine amide analog (Y040-5957) has a logD₇.₄ of +0.581 , and the piperazine-phenylpropenyl analog (Y040-2906) has a logD₇.₄ of +2.498 . This spans a >5 log unit range (approximately 5.2 log units difference between target compound and Y040-2906), equating to a theoretical >100,000-fold difference in octanol-water partition coefficient. The negative logD of the target compound predicts superior aqueous solubility and potentially reduced nonspecific protein binding relative to the lipophilic comparators.
| Evidence Dimension | Distribution coefficient (logD) at physiological pH 7.4 |
|---|---|
| Target Compound Data | logD₇.₄ = −2.676 |
| Comparator Or Baseline | N-benzylpiperidine amide Y040-5957: logD₇.₄ = +0.581; Piperazine-phenylpropenyl Y040-2906: logD₇.₄ = +2.498; (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid: no computed logD available (MW 205.17, logP estimated neutral) |
| Quantified Difference | ΔlogD₇.₄ = 3.26 log units (vs. Y040-5957); ΔlogD₇.₄ = 5.17 log units (vs. Y040-2906) |
| Conditions | Computed logD values from ChemDiv screening compound datasheets, using standard predictive algorithms at pH 7.4; cross-vendor consistency not independently verified. |
Why This Matters
LogD differences exceeding 3 log units translate to orders-of-magnitude changes in aqueous solubility and membrane partitioning, directly impacting assay compatibility, formulation strategy, and in vivo pharmacokinetics—making the target compound the preferred choice for aqueous assay formats or when low nonspecific binding is required.
